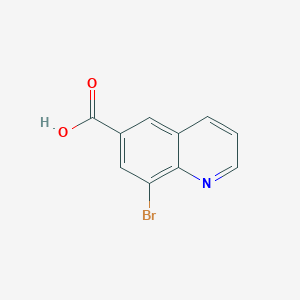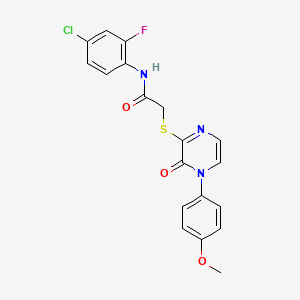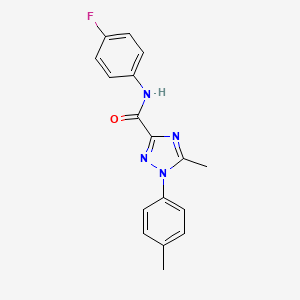
8-bromoquinoline-6-carboxylic Acid
Vue d'ensemble
Description
8-Bromoquinoline-6-carboxylic acid (8-BQCA) is a heterocyclic aromatic compound that is commonly used in organic synthesis and scientific research. It is a versatile compound that has a wide range of applications in the scientific community. 8-BQCA is a valuable intermediate for the synthesis of a variety of organic compounds, and it has been used in the synthesis of various pharmaceuticals, dyes, and other compounds. In addition, 8-BQCA has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Photolabile Protecting Groups
8-Bromoquinoline-6-carboxylic acid derivatives have been developed as photolabile protecting groups for carboxylic acids, demonstrating greater single photon quantum efficiency compared to other photolabile groups. These compounds offer increased solubility, low fluorescence, and are particularly useful as caging groups for biological messengers, showcasing potential for in vivo applications due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Analytical Chemistry Applications
A novel bromoquinolinium reagent, based on the 8-bromoquinoline structure, has been synthesized for the analysis of carboxylic acids in biological samples. This reagent, utilized in HPLC-ESI-MS/MS, enables efficient detection of bile acids and free fatty acids, demonstrating its applicability for qualitative and quantitative analyses in complex biological matrices (Mochizuki et al., 2013).
Excited-State Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid, a derivative, undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This process, facilitated by dual intramolecular hydrogen bonds, highlights the potential of 8-bromoquinoline derivatives in probing and understanding proton transfer mechanisms in the electronic excited state (Tang et al., 2011).
Synthesis and Coordination Chemistry
The synthesis of 8-quinolylcyclopentadienyl metal complexes through the reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives reveals the coordination behavior of these complexes, which exhibit solvatochromism. This research opens avenues for exploring the use of 8-bromoquinoline derivatives in the development of new metal-organic frameworks and coordination compounds (Enders, Kohl, & Pritzkow, 2001).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, including those related to this compound, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic conditions. These compounds demonstrate potential for industrial applications, offering a protective layer against corrosion, which is critical in extending the lifespan of metal components (Rbaa et al., 2018).
Propriétés
IUPAC Name |
8-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAIBVSZBTFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)
![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)
![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)
![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)

